1-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
1-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
The compound 1-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol and related structures have been a subject of research due to their potential antibacterial properties. Studies have detailed the synthesis of compounds involving piperidine and pyrimidine structures through microwave-assisted methods. The synthesized compounds, including pyrimidine imines and thiazolidinones derivatives, have been shown to exhibit antibacterial activity, demonstrating the compound's relevance in the development of antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010) (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Electronic Properties in Anticonvulsant Drugs
The compound's structural and electronic properties have been analyzed in the context of anticonvulsant drugs. Crystal structures of compounds including this compound were solved and analyzed, revealing insights into the inclination of phenyl rings, delocalization of the piperidine nitrogen lone pair, and the orientation of the piperidine-like group. These structural insights contribute to a deeper understanding of the compound's role and behavior in medicinal chemistry (Georges, Vercauteren, Evrard, & Durant, 1989).
Supramolecular Structures and Biological Activities
Research has also delved into the supramolecular structures and biological activities related to compounds structurally similar to this compound. Studies have focused on understanding the polarized molecular-electronic structure, hydrogen bonding patterns, and the influence of these factors on molecular packing. This research sheds light on the potential applications of these compounds in developing new materials with specific molecular recognition properties (Cheng, Chen, Liu, Wu, & Guo, 2011).
Properties
IUPAC Name |
1-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-2-4-15(5-3-9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVXEJWILZZYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.